8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid
Description
8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a six-membered carbocyclic ring fused to a five-membered oxolane (tetrahydrofuran) ring. The spiro junction at position 2 of the oxolane ring introduces conformational rigidity, while the 8,8-difluoro substitution on the carbocyclic ring enhances electronic and steric properties. The carboxylic acid group at position 3 provides a handle for further functionalization, making this compound a versatile building block in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₃F₂O₃, with a molecular weight of 234.21 g/mol .
Properties
IUPAC Name |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c11-10(12)3-1-9(2-4-10)5-7(8(13)14)15-6-9/h7H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQGNZPRBZBROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(OC2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
(1) 8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
- Molecular Formula : C₁₀H₁₆ClF₂N₂O₂
- Molecular Weight : 292.70 g/mol
- Key Differences : Replaces the oxygen atom in the oxolane ring with a nitrogen (aza group), forming a piperidine-like structure. The hydrochloride salt enhances solubility.
- Applications : Used in peptide mimetics due to its rigid, fluorine-stabilized conformation .
(2) 8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide hydrochloride
(3) 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Molecular Formula : C₁₆H₁₈F₂N₂O₄
- Molecular Weight : 340.32 g/mol
- Key Differences : Incorporates a difluorobenzoyl group and an additional nitrogen (diazaspiro system). The benzoyl moiety enhances lipophilicity and target binding.
- Applications : Investigated as a kinase inhibitor scaffold in oncology .
(4) Rodatristat (INN: (3S)-8-{2-amino-6-[(1R)-1-(5-chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid)
(5) (R)-8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
- Key Differences : Benzoyl substitution and sulfur atom (thia) in the spiro system. The chiral center (R-configuration) influences stereoselective binding.
- Applications : Studied in GPCR modulation .
Comparative Data Table
Key Research Findings
- Fluorine Effects: The 8,8-difluoro substitution in the target compound reduces metabolic degradation compared to non-fluorinated analogs, enhancing bioavailability .
- Spiro Ring Rigidity : The oxolane-based spiro system restricts conformational flexibility, improving binding selectivity in enzyme inhibitors .
- Pharmacological Potential: Diazaspiro derivatives (e.g., rodatristat) demonstrate efficacy in CNS disorders, highlighting the scaffold’s versatility .
Biological Activity
8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound notable for its unique spirocyclic structure and the presence of two fluorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : CHFO
- Molecular Weight : 220 Da
- CAS Number : 2460757-51-9
- LogP : 1.32 (indicating moderate lipophilicity)
- Polar Surface Area : 47 Ų
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's reactivity and binding affinity to various biological molecules, potentially influencing enzyme activity and cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study
A recent study investigated the effects of this compound on inflammatory bowel disease (IBD). Mice treated with the compound showed reduced symptoms of colitis compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in the colon tissues.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, including fluorination and cyclization processes. These synthetic routes are crucial for producing analogs that may exhibit enhanced biological activities.
Synthetic Routes
- Fluorination : Utilizes agents like diethylaminosulfur trifluoride (DAST).
- Cyclization : Forms the spirocyclic structure under anhydrous conditions.
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with related compounds:
| Compound | Key Features |
|---|---|
| 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxamide | Exhibits similar antimicrobial properties |
| 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylate | Shows potential as a drug delivery system |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid, and how can yield be improved?
- Methodological Answer : A multigram synthesis approach involves sequential Boc protection, cyclization, and deprotection steps. For example, in Step 7 ( ), the crude intermediate 14f (24 g, 0.094 mol) is generated via acid-catalyzed cyclization. Yield optimization requires precise control of reaction temperature, stoichiometry of fluorinating agents, and purification via recrystallization or column chromatography. Contaminants like unreacted starting materials or by-products (e.g., desfluoro analogs) should be monitored using LC-MS .
Q. How can researchers characterize the structural integrity of this spirocyclic compound?
- Methodological Answer : Use a combination of NMR to confirm fluorine substitution patterns (two equivalent fluorine atoms at C8), NMR to verify the spirocyclic scaffold, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in stereochemistry or ring conformation .
Q. What purification strategies are effective for isolating 8,8-difluoro derivatives from reaction mixtures?
- Methodological Answer : After acid-mediated deprotection (e.g., HCl in dioxane, as in ), neutralize the mixture with sodium carbonate and extract with dichloromethane. Silica gel chromatography using a gradient of dichloromethane/methanol (9:1) effectively separates polar impurities. For hydrochloride salts, repeated trituration with ether improves purity .
Advanced Research Questions
Q. How do computational methods enhance the design of reactions involving this spirocyclic scaffold?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways, transition states, and regioselectivity. For example, ICReDD’s workflow ( ) integrates computational reaction path searches with experimental validation to identify optimal conditions for fluorination or spirocyclization. This reduces trial-and-error experimentation by 30–50% .
Q. What experimental design principles address contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields often arise from variations in Boc protection efficiency or fluoride source reactivity. A factorial design approach () can systematically test variables like temperature (0°C vs. room temperature), solvent polarity, and catalyst loading. For instance, cooling during HCl addition ( ) minimizes side reactions, improving reproducibility .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer : Key considerations include:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer during exothermic fluorination steps.
- By-Product Management : Monitor for 2-azaspiro[4.5]decane impurities ( ) via inline FTIR or Raman spectroscopy.
- Sustainability : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener extraction .
Q. What role do fluorine atoms play in the compound’s bioactivity, and how can this be studied?
- Methodological Answer : Fluorine enhances metabolic stability and binding affinity. To investigate this, synthesize analogs with mono- or non-fluorinated spirocycles and compare their pharmacokinetic profiles. Use molecular docking studies to assess interactions with target enzymes (e.g., proteases or kinases) .
Key Research Directions
- AI-Driven Optimization : Implement machine learning models (e.g., COMSOL Multiphysics integration, ) to predict optimal reaction parameters for spirocycle formation.
- Mechanistic Studies : Use isotopic labeling to trace oxygen incorporation during lactonization steps.
- Cross-Disciplinary Applications : Explore its utility in materials science (e.g., fluorinated polymers) or as a chiral ligand in asymmetric catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
